molecular formula C8H7BBrFO4 B14013322 (2-Bromo-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid

(2-Bromo-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B14013322
M. Wt: 276.85 g/mol
InChI Key: GRTUTETUCMCIPS-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and a methoxycarbonyl group. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4-fluoro-5-(methoxycarbonyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Boranes: Formed through reduction.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the electrophilic halide substrate.

Comparison with Similar Compounds

Uniqueness: (2-Bromo-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of bromine, fluorine, and methoxycarbonyl groups provides distinct electronic and steric properties that can be leveraged in various synthetic applications.

Properties

Molecular Formula

C8H7BBrFO4

Molecular Weight

276.85 g/mol

IUPAC Name

(2-bromo-4-fluoro-5-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-5(9(13)14)6(10)3-7(4)11/h2-3,13-14H,1H3

InChI Key

GRTUTETUCMCIPS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Br)F)C(=O)OC)(O)O

Origin of Product

United States

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